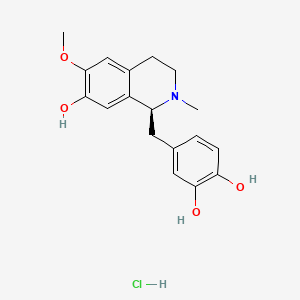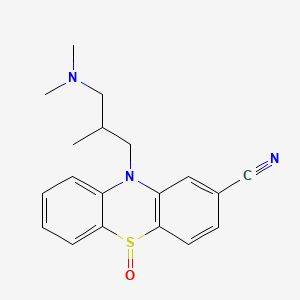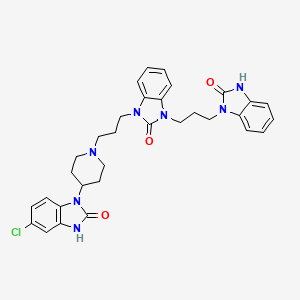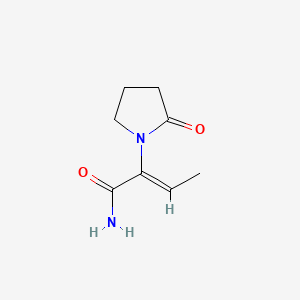
Imipramine N-Glucuronide
Vue d'ensemble
Description
Imipramine is a tricyclic antidepressant (TCA) mainly used in the treatment of depression and enuresis (bedwetting) in children . It works by increasing the activity of a chemical called serotonin in the brain . Imipramine N-Glucuronide is a metabolite of Imipramine .
Synthesis Analysis
Imipramine N-Glucuronidation is a process that involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to Imipramine by UDP-glucuronosyltransferase . This process occurs mainly in the liver .Molecular Structure Analysis
The molecular structure of Imipramine consists of a tricyclic ring system with an alkyl amine substituent on the central ring . The glucuronidation process adds a glucuronic acid component to Imipramine, forming Imipramine N-Glucuronide .Chemical Reactions Analysis
The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The glucuronidation of Imipramine to form Imipramine N-Glucuronide is an example of this process .Physical And Chemical Properties Analysis
Imipramine is a white or slightly yellowish, crystalline powder; odourless or almost odourless . It is freely soluble in water, ethanol, and practically insoluble in ether .Applications De Recherche Scientifique
Medicinal Chemistry of Glucuronides
Imipramine N-Glucuronide is a product of the glucuronidation process, a fundamental process in Phase II metabolism, whereby a wide range of functional groups are converted into highly water-soluble, readily excreted glucuronides . This process is especially important for drugs like Imipramine .
Biosynthesis and Characterization
Imipramine N-Glucuronide can be biosynthesized using recombinant uridine-5’-diphosphoglucuronosyltransferase 1A4 (UGT1A4) from baculovirus-infected sf9 cells . The profile of imipramine glucuronidation has been evaluated using recombinant UGT1A4 in vitro .
Role in Diabetes Treatment
During the treatment of mildly diabetic patients who were also depressed, a diminution of glycosuria was observed concomitant with the administration of imipramine, with a return to premedication levels of glycosuria when use of the imipramine was discontinued .
Glucuronidation in Human Liver Microsomes
The imipramine N-glucuronosyltransferase activities in human liver microsomes were significantly correlated with the glucuronosyltransferase activities of trifluoperazine, a typical substrate of UGT1A4 . This is the first report of the biphasic kinetics of imipramine N-glucuronide in human liver microsomes .
Clinical Pharmacokinetics
The glucuronidation of drugs, including imipramine, is an important metabolic pathway for these compounds . Understanding the pharmacokinetics of imipramine N-glucuronide can help in predicting drug-drug interactions and individualizing drug therapy .
Role in Antidepressant Therapy
Imipramine is a tricyclic antidepressant used for treating the symptoms of major depression . As a probe substrate of UGT1A4, imipramine is used as a competitor in studies of drugs metabolized by UGT1A4 .
Safety And Hazards
Imipramine has a wide variety of side effects, which include dryness of the mouth, blurred vision, constipation, difficulty in passing urine, and cardiovascular abnormalities . Extreme caution should be used when this drug is given to patients with cardiovascular disease because of the possibility of conduction defects, arrhythmias, congestive heart failure, myocardial infarction, strokes, and tachycardia .
Orientations Futures
The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces . Pharmacologists have linked drugs to glucuronic acid to allow for more effective delivery of a broad range of potential therapeutics . Sometimes toxic substances are also less toxic after glucuronidation . Therefore, the study of glucuronidation, such as that of Imipramine to form Imipramine N-Glucuronide, is crucial for the development of more effective and safer therapeutics.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQHSXFUNBMP-OSFFKXSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673014 | |
| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imipramine N-Glucuronide | |
CAS RN |
165602-94-8 | |
| Record name | 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165602-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)